D-Allethrin

Vue d'ensemble

Description

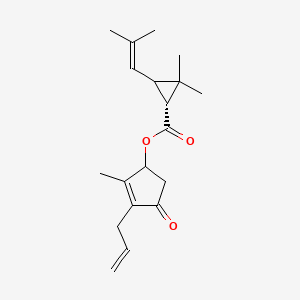

D-Allethrin is a complex organic compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Allethrin typically involves multiple steps, including the formation of the cyclopropane ring and subsequent esterification. One common method involves the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid with 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl alcohol under acidic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the hydrogenation and cyclization steps, leading to higher purity and reduced reaction times. Additionally, continuous flow reactors are sometimes used to scale up the production while maintaining consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

D-Allethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalyst

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols

Substitution: Amides, Different esters

Applications De Recherche Scientifique

Efficacy as a Spatial Repellent

D-Allethrin is primarily utilized in mosquito control strategies due to its repellent properties. Research indicates that formulations containing this compound significantly outperform traditional insecticides in terms of knockdown time and mortality rates among target mosquito species.

Comparative Efficacy Studies

A study comparing this compound with other formulations revealed that a 0.3% this compound coil induced a faster knockdown (KT50) of Aedes aegypti compared to standard references. The KT50 was recorded at 5.45 minutes, demonstrating superior efficacy (Table 1) .

| Formulation | Active Ingredient | KT50 (min) | KT90 (min) |

|---|---|---|---|

| This compound Coil | 0.3% | 5.45 | 8.98 |

| D-Trans Allethrin Coil | 0.15% | 5.84 | 10.08 |

| Standard Reference | - | 6.45 | 11.67 |

This data underscores the effectiveness of this compound in reducing mosquito populations, particularly in urban settings where vector control is critical for public health.

Impact on Mosquito Mortality

This compound's impact on mosquito mortality has been extensively studied, particularly regarding its use in aerosol and coil formulations. A study demonstrated that exposure to a 0.15% aerosol formulation resulted in a mortality rate of approximately 50.88% after 24 hours for Culex and Aedes species .

Mortality Rates by Formulation

| Formulation Type | Concentration | Species Tested | Mortality Rate (%) |

|---|---|---|---|

| Aerosol | 0.15% | Aedes aegypti | 50.88 |

| Coil | 0.3% | Aedes aegypti | Higher than aerosol |

| Coil | 0.15% | Culex quinquefasciatus | Less effective |

These findings indicate that while this compound is effective against Aedes aegypti, it shows variable efficacy against other species like Culex quinquefasciatus, necessitating further research to enhance its application in diverse environments.

Health Implications and Safety Concerns

While this compound is effective as an insecticide, concerns regarding chronic exposure have been raised in various studies. Chronic inhalation exposure has been linked to increased levels of plasma glucose and lipid peroxides, indicating potential health risks associated with long-term use .

Health Effects Summary

| Health Effect | Observation |

|---|---|

| Plasma Glucose Increase | Significant increase noted |

| Lipid Peroxide Levels | Elevated levels found |

| Irritability and Seizures | Reported in cases of high exposure |

These findings highlight the need for careful monitoring and regulation of this compound usage, especially in residential areas where prolonged exposure may occur.

Mécanisme D'action

The mechanism of action of D-Allethrin involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chrysanthemic acid: A structurally related compound with similar reactivity and applications.

Permethrin: An insecticide that shares structural features with the compound and is used in similar applications.

Tetramethrin: Another insecticide with a similar cyclopropane structure and reactivity.

Uniqueness

D-Allethrin is unique due to its specific ester linkage and the presence of both cyclopropane and cyclopentenone rings. This combination of structural features imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Activité Biologique

D-Allethrin, a synthetic pyrethroid insecticide, is widely used for its efficacy in controlling various mosquito species, particularly as a spatial repellent and insecticide in household products. This article reviews the biological activity of this compound, focusing on its insecticidal properties, mechanisms of action, and efficacy across different formulations and applications.

Chemical Structure and Properties

This compound is a stereoisomer of allethrin, characterized by its chemical structure that allows it to interact effectively with the nervous systems of insects. Its molecular formula is CHO, and it exhibits a high degree of lipophilicity, which enhances its ability to penetrate insect cuticles.

This compound functions primarily by disrupting the normal functioning of sodium channels in the neuronal membranes of insects. This disruption leads to continuous depolarization, causing paralysis and eventually death. The compound's rapid action is critical for its effectiveness against mosquitoes, which are vectors for various diseases.

Efficacy Against Mosquitoes

Numerous studies have evaluated the biological activity of this compound against different mosquito species. The following table summarizes key findings from various research studies regarding the knockdown times (KT50) and mortality rates associated with different concentrations of this compound:

Comparative Efficacy

A comparative study highlighted that this compound is more effective against Aedes aegypti than Culex species, with mortality rates significantly higher for Aedes mosquitoes when exposed to aerosol formulations containing this compound compared to coils or other formulations . The KT50 values indicate that higher concentrations lead to faster knockdown times, demonstrating the importance of formulation concentration in determining efficacy.

Case Studies

- Field Study on Spatial Repellents : In a controlled environment, spatial repellents containing this compound demonstrated significant knockdown effects on Aedes aegypti populations, achieving a KT50 as low as 5.45 minutes at a concentration of 0.3% . The study concluded that this compound coils were superior to standard reference coils in terms of both knockdown speed and mortality rates.

- Aerosol Formulation Study : Another investigation focused on aerosol formulations revealed that this compound effectively reduced mosquito populations over a period of 24 hours, with a recorded mortality rate of approximately 50% for Culex species . This study emphasized the need for further research into optimizing concentrations for better control over Culex mosquitoes.

- Repellency Against Ticks : Research on the efficacy of this compound vapors against ticks showed strong repellency in adult ticks while demonstrating lower effectiveness in nymphs . This indicates potential applications beyond mosquitoes, suggesting broader utility in pest management strategies.

Environmental Impact and Safety

While this compound is effective against target pests, its environmental impact has been a subject of concern. Studies indicate that its toxicity varies with temperature and can affect non-target organisms such as fish . Risk assessments conducted by regulatory bodies like the EPA highlight the importance of evaluating exposure scenarios to mitigate potential ecological risks associated with pyrethroid use .

Propriétés

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PREGVCBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177769 | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS LIQUID. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

130 °C | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

231937-89-6, 584-79-2 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231937896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.